molecular formula C9H11Cl2N3 B12973898 2-(1H-Imidazol-2-yl)aniline dihydrochloride

2-(1H-Imidazol-2-yl)aniline dihydrochloride

Cat. No.: B12973898
M. Wt: 232.11 g/mol
InChI Key: MGQVFYPSOZWGAT-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)aniline dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-2-yl)aniline dihydrochloride typically involves the reaction of 2-aminobenzylamine with imidazole under specific conditions. One common method includes the use of dichloromethane and methanol as solvents, with the reaction being carried out at room temperature . The product is then purified through crystallization or other purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-2-yl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

2-(1H-Imidazol-2-yl)aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways affected by this compound can vary depending on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoimidazole
  • 2-Aminobenzimidazole
  • 2-Aminobenzothiazole
  • 2-Imidazolecarboxaldehyde

Uniqueness

2-(1H-Imidazol-2-yl)aniline dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various research fields, from chemistry to medicine .

Properties

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)aniline;dihydrochloride

InChI

InChI=1S/C9H9N3.2ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H

InChI Key

MGQVFYPSOZWGAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)N.Cl.Cl

Origin of Product

United States

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